molecular formula C6H11ClN4 B1384020 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride CAS No. 2140305-34-4

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride

Cat. No.: B1384020
CAS No.: 2140305-34-4
M. Wt: 174.63 g/mol
InChI Key: LNEWXKQWSASFGW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride is a nitrogen-containing fused heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a privileged triazolopyridine scaffold, recognized for its diverse biological activities and presence in pharmacologically active molecules. Researchers value this core structure for its potential in developing new therapeutic agents, particularly as it is a key motif in compounds with documented antibacterial properties against both Gram-positive and Gram-negative strains . The triazolopyridine framework is also under investigation for its relevance to central nervous system (CNS) targets, serving as a core structure in antidepressants and other agents that interact with neurotransmitter receptors . Furthermore, such nitrogen-rich heterocycles are valuable as bi- or tridentate chelating ligands in inorganic chemistry and materials science, due to the presence of lone electron pairs on multiple nitrogen atoms, enabling the construction of metal complexes for catalytic or sensing applications . This reagent provides a versatile chemical building block for the synthesis of more complex derivatives, allowing for structure-activity relationship (SAR) studies and the exploration of new biologically active compounds across multiple fields.

Properties

CAS No.

2140305-34-4

Molecular Formula

C6H11ClN4

Molecular Weight

174.63 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride

InChI

InChI=1S/C6H10N4.ClH/c7-5-1-2-6-9-8-4-10(6)3-5;/h4-5H,1-3,7H2;1H

InChI Key

LNEWXKQWSASFGW-UHFFFAOYSA-N

SMILES

C1CC2=NN=CN2CC1N.C1CC2=NN=CN2CC1N.Cl

Canonical SMILES

C1CC2=NN=CN2CC1N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable amine with a triazole derivative in the presence of a dehydrating agent[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exhibit antidepressant properties. These compounds interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. A study demonstrated that modifications to the triazole ring enhance the binding affinity to serotonin receptors, suggesting potential as novel antidepressants .

Anticancer Properties

Compounds similar to 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine have shown promise in cancer treatment. For instance, triazole derivatives have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies revealed that these compounds can effectively reduce cell viability in various cancer cell lines by targeting specific signaling pathways associated with cell proliferation .

Antimicrobial Activity

The antimicrobial potential of triazolo-pyridine derivatives has been explored extensively. Research suggests that these compounds exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membrane integrity or inhibition of essential enzymatic pathways within the pathogens .

Enzyme Inhibition Studies

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride has been utilized in enzyme inhibition studies. It serves as a scaffold for designing inhibitors targeting various enzymes involved in metabolic processes. For example, studies have focused on its role as an inhibitor of phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways associated with inflammation and cardiovascular diseases .

Neuroprotective Effects

Investigations into the neuroprotective effects of this compound have gained traction due to its potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies indicate that it may protect neuronal cells from oxidative stress and excitotoxicity by modulating glutamate receptor activity and enhancing neurotrophic factor signaling .

Case Studies

Study Focus Findings
Study AAntidepressant ActivityShowed enhanced serotonin receptor binding affinity with modified derivatives leading to significant antidepressant effects in animal models .
Study BAnticancer PropertiesDemonstrated apoptosis induction in breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
Study CAntimicrobial EfficacyExhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its partially hydrogenated pyridine ring and triazole fusion. Below is a comparative analysis with closely related derivatives:

Compound Name CAS/Ref No. Structural Features Key Differences
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride 115274 Partially saturated pyridine ring fused with triazole; amine at position 6; hemihydrochloride salt Reference compound
[1,2,4]Triazolo[4,3-a]pyridin-6-amine 1082448-58-5 Fully aromatic pyridine ring fused with triazole; amine at position 6 Lacks hydrogenation, reducing conformational flexibility
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine 345311-09-3 Pyrazine ring instead of pyridine; triazole fusion Pyrazine introduces additional nitrogen, altering electronic properties
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine 10-F214552 Phenyl substituent at position 3 Increased lipophilicity; potential for enhanced receptor binding

Physicochemical Properties

  • Solubility : The hemihydrochloride salt form of the target compound improves aqueous solubility compared to free bases like [1,2,4]Triazolo[4,3-a]pyridin-6-amine, which may require organic solvents for dissolution .
  • Stability : Partial hydrogenation in the pyridine ring reduces ring strain, enhancing thermal stability relative to fully aromatic analogues .

Pharmacological Relevance

  • Aromatic vs. Hydrogenated Cores : Fully aromatic triazolopyridines (e.g., [1,2,4]Triazolo[4,3-a]pyridin-6-amine) are often used in kinase inhibitors due to planar binding motifs, whereas hydrogenated derivatives may improve metabolic stability .
  • Substituent Effects : The phenyl-substituted analogue (10-F214552) demonstrates how lipophilic groups can modulate blood-brain barrier penetration, a critical factor in CNS drug development .

Commercial and Research Availability

The target compound is more widely available in bulk quantities compared to specialized derivatives like 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, which is listed as discontinued by CymitQuimica . Suppliers emphasize industrial-scale production, whereas analogues such as [1,2,4]Triazolo[1,5-a]pyridin-8-amine (CAS 31052-95-6) are stocked in smaller quantities (1–5 g) for research purposes .

Biological Activity

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

  • Molecular Formula : C₆H₈ClN₄
  • Molecular Weight : 164.61 g/mol
  • CAS Number : 1307237-49-5
  • Purity : Typically >98% (HPLC)

Synthesis

The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves various synthetic routes that utilize nitrogen nucleophiles and cyclization reactions. Recent studies have shown that the use of hydrochloride salts can enhance yields and reduce by-product formation during synthesis .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin derivatives. For instance:

  • Study Findings : Compounds derived from this scaffold demonstrated moderate activity against various bacterial strains. In comparative tests against established antibiotics like Streptomycin and Nystatin, the triazolo derivatives showed varying degrees of efficacy .

Anti-inflammatory Activity

Research has indicated that certain derivatives exhibit anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS). While some compounds showed promising results in reducing iNOS activity, others were less effective compared to traditional anti-inflammatory agents .

Anticancer Potential

The anticancer potential of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin derivatives has been explored in vitro. The compounds were tested against various cancer cell lines with results indicating selective cytotoxicity towards certain types of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity of synthesized triazolo derivatives.
    • Methodology : Compounds were tested against Gram-positive and Gram-negative bacteria.
    • Results : Compounds exhibited a Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 µg/mL against different strains .
  • Anti-inflammatory Activity Assessment :
    • Objective : To assess the iNOS inhibitory activity of selected derivatives.
    • Methodology : In vitro assays were conducted using RAW264.7 macrophages.
    • Results : Some derivatives reduced iNOS levels significantly compared to controls .
  • Cytotoxicity Evaluation in Cancer Cells :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assays were performed on various cancer cell lines.
    • Results : Certain compounds showed IC50 values as low as 10 µM against specific cancer types .

Data Table

Biological ActivityTest MethodologyResults Summary
AntimicrobialMIC testing against bacterial strainsMIC values between 32-128 µg/mL
Anti-inflammatoryiNOS inhibition assaySignificant reduction in iNOS levels
AnticancerMTT cytotoxicity assayIC50 values as low as 10 µM

Q & A

Q. What synthetic strategies are optimal for preparing 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride?

Methodological Answer : The compound can be synthesized via condensation reactions using tert-butoxycarbonyl (Boc)-protected intermediates. For example, 3-tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butyric acid (Formula II) can be condensed with triazolo-pyrazine derivatives (Formula III) in the presence of a catalyst (e.g., Formula V) to form intermediates like Formula IV. Subsequent deprotection yields the target amine, which is then converted to the hemihydrochloride salt . Key considerations include catalyst selection (e.g., coupling agents like HATU or EDCI) and stoichiometric control during salt formation to ensure the correct HCl ratio.

Q. How can the crystalline structure and purity of this compound be validated?

Methodological Answer : X-ray diffraction (XRD) is the gold standard for confirming crystalline structure, as demonstrated in analogous triazolo-pyrazine hydrochloride salts . Purity can be assessed via HPLC (using C18 columns and UV detection at 210–254 nm) coupled with mass spectrometry (LC-MS) to detect impurities. For example, impurity profiling of related compounds (e.g., sitagliptin intermediates) requires gradient elution with mobile phases like acetonitrile/ammonium formate buffer .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

Methodological Answer :

  • Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and decomposition temperatures.
  • Solubility : Use shake-flask methods in buffered solutions (pH 1.2–7.4) with UV-Vis quantification.
  • pKa determination : Potentiometric titration or capillary electrophoresis .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral center?

Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is effective for resolving enantiomers. For instance, the (R)-configuration in analogous intermediates (e.g., Formula I) was confirmed using a hexane/isopropanol mobile phase with 0.1% trifluoroacetic acid . Alternative approaches include asymmetric catalysis (e.g., chiral Brønsted acids) during the condensation step to minimize racemization .

Q. What strategies mitigate instability during storage or formulation?

Methodological Answer :

  • Hygroscopicity : Store under inert gas (argon) with desiccants (silica gel).
  • Oxidative degradation : Add antioxidants (e.g., BHT) in solid-state formulations.
  • pH-sensitive degradation : Use lyophilization for aqueous solutions to prevent hydrolysis .

Q. How should researchers address contradictory data in impurity profiling?

Methodological Answer : Discrepancies often arise from varying synthetic routes or purification methods. For example, residual trifluoromethyl impurities in sitagliptin intermediates require orthogonal validation:

LC-MS/MS to identify trace impurities.

NMR (1H/19F) to confirm structural assignments.

Spiking experiments with reference standards (e.g., Impurity B/C) to quantify unknowns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride

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